Ethyl 5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate
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Overview
Description
ETHYL 5-METHOXY-2-[(2-METHYLPIPERIDINO)METHYL]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-METHOXY-2-[(2-METHYLPIPERIDINO)METHYL]-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzofuran ring, introduction of the methoxy group, and the attachment of the piperidino moiety. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-METHOXY-2-[(2-METHYLPIPERIDINO)METHYL]-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
ETHYL 5-METHOXY-2-[(2-METHYLPIPERIDINO)METHYL]-1-BENZOFURAN-3-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals .
Mechanism of Action
The mechanism of action of ETHYL 5-METHOXY-2-[(2-METHYLPIPERIDINO)METHYL]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL 5-METHOXY-2-[(2-METHYLPIPERIDINO)METHYL]-1-BENZOFURAN-3-CARBOXYLATE include other benzofuran derivatives and piperidine-containing compounds. Examples include:
- 2-Methyl-5-ethylpyridine
- 2-Ethyl-5-methylpyrazine
- 1-Piperidineethanol,5-ethyl-2-methyl .
Uniqueness
What sets ETHYL 5-METHOXY-2-[(2-METHYLPIPERIDINO)METHYL]-1-BENZOFURAN-3-CARBOXYLATE apart is its unique combination of functional groups and structural features, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H25NO4 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
ethyl 5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C19H25NO4/c1-4-23-19(21)18-15-11-14(22-3)8-9-16(15)24-17(18)12-20-10-6-5-7-13(20)2/h8-9,11,13H,4-7,10,12H2,1-3H3 |
InChI Key |
IXEWQDWLSGEPBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)CN3CCCCC3C |
Origin of Product |
United States |
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